molecular formula C9H6ClF3N2 B6169920 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole CAS No. 334701-70-1

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B6169920
CAS No.: 334701-70-1
M. Wt: 234.6
InChI Key:
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Description

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of 6-chloro-1-methylbenzimidazole with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions are common, where one functional group is replaced by another. For example, the chlorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogenating agents (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid
  • 1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole

Uniqueness

6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

CAS No.

334701-70-1

Molecular Formula

C9H6ClF3N2

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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